

# Lacto-N-neotetraose: A Technical Guide to Structure and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *lacto-N-neotetraose*

Cat. No.: B8734009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lacto-N-neotetraose** (LNnT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a complex tetrasaccharide, its biological activities are multifaceted, ranging from shaping the gut microbiome to modulating the immune system. This technical guide provides an in-depth overview of the structure and function of LNnT, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

## Structure and Chemical Properties of Lacto-N-neotetraose

**Lacto-N-neotetraose** is a linear tetrasaccharide with the systematic name  $\beta$ -D-galactopyranosyl-(1  $\rightarrow$  4)-N-acetyl- $\beta$ -D-glucosaminyl-(1  $\rightarrow$  3)- $\beta$ -D-galactopyranosyl-(1  $\rightarrow$  4)-D-glucose.<sup>[1]</sup> It is a structural isomer of Lacto-N-tetraose (LNT), differing in the linkage between galactose and N-acetylglucosamine.<sup>[1]</sup> This seemingly minor structural difference leads to distinct biological properties.

[Click to download full resolution via product page](#)

Table 1: Chemical and Physical Properties of **Lacto-N-neotetraose**

| Property          | Value                                                                                                                        | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Systematic Name   | $\beta$ -D-galactopyranosyl-(1 → 4)-N-acetyl- $\beta$ -D-glucosaminyl-(1 → 3)- $\beta$ -D-galactopyranosyl-(1 → 4)-D-glucose | [1]          |
| Common Name       | Lacto-N-neotetraose, LNnT                                                                                                    | [2]          |
| Molecular Formula | C <sub>26</sub> H <sub>45</sub> NO <sub>21</sub>                                                                             | [3]          |
| Molecular Weight  | 707.63 g/mol                                                                                                                 | [3]          |
| CAS Number        | 13007-32-4                                                                                                                   | [3]          |
| Appearance        | White to off-white crystalline powder                                                                                        | [4]          |
| Type              | Type 2 Human Milk Oligosaccharide                                                                                            | [2]          |

## Biological Functions of Lacto-N-neotetraose

LNnT exerts a range of biological effects that are of significant interest in the fields of nutrition, microbiology, and immunology.

## Prebiotic Activity and Gut Microbiota Modulation

LNnT is not readily digested by human intestinal enzymes and reaches the colon intact, where it serves as a selective prebiotic for beneficial gut bacteria, most notably species of the genus *Bifidobacterium*.

Table 2: Quantitative Data on the Prebiotic Effects of LNnT

| Study Type            | Model                                                | LNnT Concentration                  | Key Findings                                                                                                                                     | Reference(s) |
|-----------------------|------------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In vitro fermentation | Fecal microbiota from healthy adults                 | 10 mg/mL                            | Significant increase in the relative abundance of <i>Bifidobacterium</i> and <i>Actinobacteria</i> . Reduction in Firmicutes and Proteobacteria. | [5]          |
| In vitro fermentation | <i>Bifidobacterium longum</i> subsp. <i>infantis</i> | 2% (w/v)                            | Shift in acetate to lactate ratio to ~2.0, indicating altered metabolism compared to its constituent monosaccharide s.                           | [6]          |
| Clinical Trial        | Healthy adults                                       | 10g/day (in combination with 2'-FL) | Significant increase in the relative abundance of <i>Bifidobacterium</i> after 2 weeks of supplementation.                                       | [7]          |
| Clinical Trial        | Infants with severe acute malnutrition               | 1.6g/6-hourly feed                  | Reduction in fecal myeloperoxidase (MPO), an indicator of gut inflammation.                                                                      |              |



[Click to download full resolution via product page](#)

## Immunomodulatory Effects

LNNt has been shown to directly and indirectly modulate the host immune system, contributing to a balanced immune response and potentially reducing the risk of inflammatory conditions.

Table 3: Quantitative Data on the Immunomodulatory Effects of LNNt

| Study Type     | Model                                                    | LNnT<br>Concentration/<br>Dose                  | Key Findings                                                                                                                                                                              | Reference(s) |
|----------------|----------------------------------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In vivo        | Mice                                                     | Intraperitoneal<br>injection of<br>LNnT-Dextran | Expansion of<br>Gr1+/CD11b+/F4<br>/80+ cells that<br>spontaneously<br>produced higher<br>levels of IL-10<br>and TGF- $\beta$<br>compared to<br>control.                                   |              |
| In vitro       | Co-culture of<br>Gr1+ cells and<br>naive CD4+ T<br>cells | N/A                                             | Suppression of<br>naive CD4+ T<br>cell proliferation.                                                                                                                                     |              |
| Clinical Trial | Infants                                                  | Formula with 2'-<br>FL and LNnT                 | Reduced<br>incidence of<br>parent-reported<br>bronchitis and<br>lower respiratory<br>tract infections in<br>the first year of<br>life. Reduced use<br>of antibiotics and<br>antipyretics. |              |



[Click to download full resolution via product page](#)

## Anti-Adhesive Properties and Gut Barrier Function

LNNt can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria to the intestinal epithelium. It also contributes to the integrity of the gut barrier.

Table 4: Quantitative Data on Anti-Adhesive and Gut Barrier Effects of LNNt

| Study Type | Model                 | Pathogen/Condition              | LNnT Concentration | Key Findings                                                                                  | Reference(s) |
|------------|-----------------------|---------------------------------|--------------------|-----------------------------------------------------------------------------------------------|--------------|
| In vitro   | Caco-2 cells          | Enteroinvasive <i>E. coli</i>   | Not specified      | Inhibition of bacterial adhesion.                                                             |              |
| In vitro   | Caco-2 cells          | <i>Streptococcus pneumoniae</i> | Not specified      | Reduction in bacterial adhesion.                                                              |              |
| In vitro   | Caco-2 cell monolayer | N/A                             |                    | Increased transepithelial electrical resistance (TEER), indicating enhanced barrier function. | [6]          |



[Click to download full resolution via product page](#)

## Role in Brain Development

Emerging evidence suggests a link between HMOs, including LNnT, and cognitive development in infants. This is thought to be mediated through the gut-brain axis.

Table 5: Data on the Association of LNnT with Cognitive Development

| Study Type           | Population                 | Assessment Tool                                                       | Key Findings                                                                                                                                            | Reference(s) |
|----------------------|----------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Observational Cohort | Latino mother-infant dyads | Bayley Scales of Infant and Toddler Development (BSID-III) at 2 years | Higher concentrations of LNnT in breast milk at 1 and 6 months were part of a combination of HMOs that significantly predicted higher cognitive scores. |              |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the functions of LNnT.

### In Vitro Prebiotic Activity Assay

[Click to download full resolution via product page](#)**Methodology:**

- Media Preparation: Prepare a basal medium for anaerobic bacteria (e.g., containing peptone, yeast extract, and salts). Autoclave and cool under anaerobic conditions. Add a filter-sterilized solution of LNnT to a final concentration of 10 mg/mL.
- Inoculum Preparation: For studies with fecal microbiota, obtain fresh fecal samples from healthy donors and prepare a 10% (w/v) slurry in a sterile anaerobic buffer. For studies with specific strains, grow the desired *Bifidobacterium* species in a suitable medium to the late logarithmic phase.
- Incubation: In an anaerobic chamber, inoculate the LNnT-containing medium with the fecal slurry (e.g., 1% v/v) or the bacterial culture. Incubate at 37°C for 24 to 48 hours.
- Sampling and Analysis: At various time points (e.g., 0, 24, and 48 hours), collect aliquots for analysis.
  - Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa.
  - SCFA Analysis: Centrifuge the samples and analyze the supernatant for short-chain fatty acids (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).

## Caco-2 Cell Permeability (TEER) Assay

[Click to download full resolution via product page](#)**Methodology:**

- Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- TEER Measurement: Use a voltohmmeter with "chopstick" electrodes to measure the TEER. Place the longer electrode in the basolateral compartment and the shorter electrode in the apical compartment.
- Treatment: Once a stable TEER reading is achieved, treat the apical side of the Caco-2 monolayers with different concentrations of LNnT dissolved in cell culture medium. Include a medium-only control.
- Monitoring: Measure the TEER at various time points after the addition of LNnT (e.g., 24, 48, and 72 hours).
- Data Analysis: Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in  $\Omega \cdot \text{cm}^2$ . Compare the TEER values of LNnT-treated cells to the control to determine the effect on barrier function.

## Pathogen Adhesion Inhibition Assay

### Methodology:

- Cell Culture: Grow Caco-2 cells to confluence in 24-well plates.
- Bacterial Culture: Grow the pathogenic bacterial strain (e.g., enteropathogenic *E. coli*) to the mid-logarithmic phase.
- Inhibition Assay:
  - Competition: Simultaneously add the pathogenic bacteria and LNnT (at various concentrations) to the Caco-2 cells.
  - Exclusion: Pre-incubate the Caco-2 cells with LNnT for a specific period (e.g., 1 hour) before adding the pathogenic bacteria.
  - Displacement: Allow the pathogenic bacteria to adhere to the Caco-2 cells first, then add LNnT.

- **Incubation and Washing:** Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C. After incubation, wash the wells several times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
- **Quantification:** Lyse the Caco-2 cells with a detergent (e.g., Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFUs).
- **Data Analysis:** Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in the presence of LNnT to the control (without LNnT).

## Conclusion

**Lacto-N-neotetraose** is a key bioactive component of human milk with a well-defined structure and a diverse range of beneficial functions. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system, and protect against pathogens underscores its importance in infant nutrition and its potential for broader applications in functional foods and therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential applications of this important human milk oligosaccharide.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. fda.gov [fda.gov]
- 4. Lacto-N-neotetraose | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. LACTO-N-NEOTETRAOSE | 13007-32-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]

- 7. Lacto-N-neotetraose (LNnT / neo-LNT) with terminal azide (Linker-N3 B) [elicityl-oligotech.com]
- To cite this document: BenchChem. [Lacto-N-neotetraose: A Technical Guide to Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8734009#lacto-n-neotetraose-structure-and-function>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)